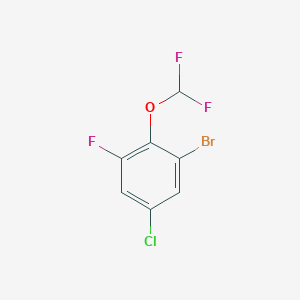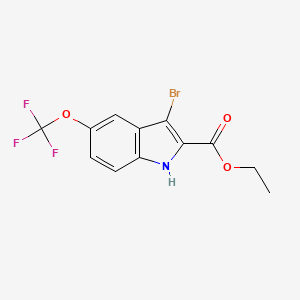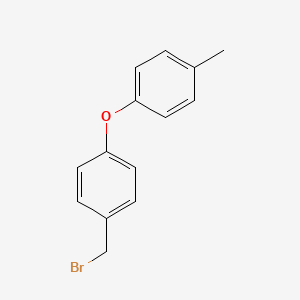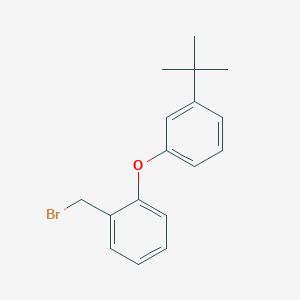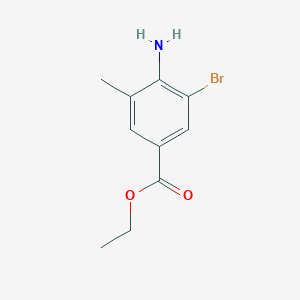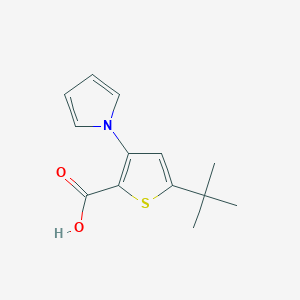
Acide 5-tert-butyl-3-(1H-pyrrol-1-yl)thiophène-2-carboxylique
Vue d'ensemble
Description
5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a tert-butyl group and a pyrrole moiety
Applications De Recherche Scientifique
5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability
Mécanisme D'action
Target of Action
The primary target of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
This compound inhibits the DNA-binding activity of GATA3 and other members of the GATA family . It specifically inhibits the interaction between GATA3 and SOX4 , which are both transcription factors involved in cell differentiation and development .
Biochemical Pathways
The inhibition of the interaction between GATA3 and SOX4 by this compound significantly suppresses Th2 cell differentiation , without impairing Th1 cell differentiation . This leads to the inhibition of the expression and production of Th2 cytokines , which are involved in immune responses .
Result of Action
The result of the action of this compound is the significant suppression of Th2 cell differentiation . This leads to a decrease in the production of Th2 cytokines , which can have implications in immune responses .
Analyse Biochimique
Biochemical Properties
5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the primary interactions involves the inhibition of GATA family proteins, particularly GATA3 . This inhibition occurs through the compound’s binding to the DNA-binding domain of GATA3, preventing its interaction with other transcription factors such as SOX4 . This interaction significantly suppresses the differentiation of Th2 cells without affecting Th1 cell differentiation . Additionally, the compound inhibits the expression and production of Th2 cytokines .
Cellular Effects
The effects of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid on various cell types and cellular processes are profound. In immune cells, particularly T-helper cells, the compound suppresses the differentiation of Th2 cells, which are involved in the immune response . This suppression is achieved without impairing the differentiation of Th1 cells, thus maintaining a balanced immune response . The compound also inhibits the production of Th2 cytokines, which are critical for the immune response . These effects suggest that 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can modulate immune cell function and influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid involves its binding interactions with biomolecules. The compound binds to the DNA-binding domain of GATA3, inhibiting its interaction with other transcription factors such as SOX4 . This inhibition prevents the transcription of genes involved in Th2 cell differentiation and cytokine production . Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical interactions . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on Th2 cell differentiation and cytokine production over extended periods .
Dosage Effects in Animal Models
The effects of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits Th2 cell differentiation and cytokine production without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on other cellular processes and overall health . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing toxicity .
Metabolic Pathways
5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function and overall metabolism . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid within cells and tissues are critical factors that influence its activity and efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can affect the compound’s accumulation and distribution, ultimately influencing its biochemical effects .
Subcellular Localization
The subcellular localization of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrazole Derivatives: These compounds also feature a nitrogen-containing ring and are studied for their potential therapeutic applications.
Uniqueness
5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is unique due to its specific combination of functional groups and structural features.
Propriétés
IUPAC Name |
5-tert-butyl-3-pyrrol-1-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)10-8-9(11(17-10)12(15)16)14-6-4-5-7-14/h4-8H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVGDMOXXWTPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)
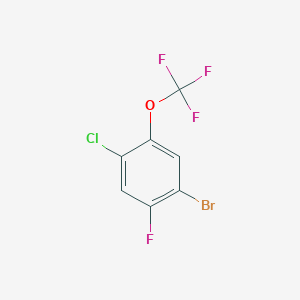
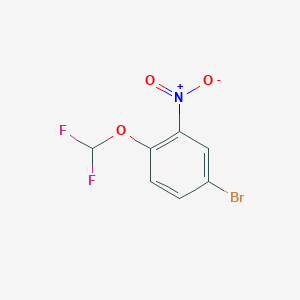
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1405528.png)
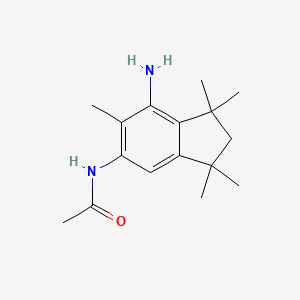
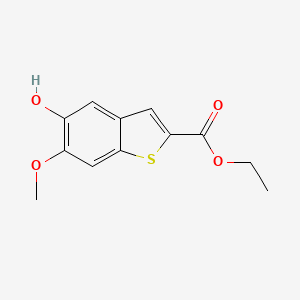
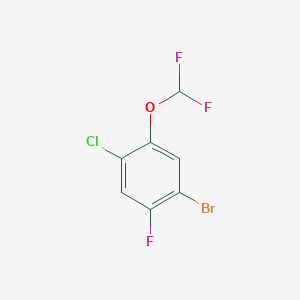
![2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1405536.png)
